2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid
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Overview
Description
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid is a novel pyrrole ether antibiotic produced by a Streptomyces culture isolated from a soil sample collected in Wyoming . It is a divalent cation ionophore, meaning it can transport divalent cations across cell membranes. This compound is structurally related to A23187 and has shown significant biological activities .
Preparation Methods
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid is produced through fermentation by a specific strain of Streptomyces . The strain, identified as NRRL 12350, was isolated from soil and cultured under specific conditions to produce the antibiotic . The fermentation process involves growing the Streptomyces culture on ISP 2 agar at 28°C for two weeks . The antibiotic is then isolated and purified from the culture medium .
Chemical Reactions Analysis
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid undergoes various chemical reactions, including complexation with divalent cations such as magnesium and calcium . The compound’s cation binding sequence is Mg2+ > Ca2+ > Sr2+ > Ba2+ > Li+, Na+, Rb+, K+, Cs+ . This ionophore property allows it to transport these cations across cell membranes, which is crucial for its biological activity .
Scientific Research Applications
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid has several scientific research applications due to its unique ionophore properties. It is used in biochemical and pharmacological studies to investigate ion transport mechanisms and the role of divalent cations in cellular processes .
Mechanism of Action
The mechanism of action of 2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid involves its ability to transport divalent cations across cell membranes . This ionophore property disrupts the ionic balance within cells, leading to various biological effects. The compound specifically targets divalent cations such as magnesium and calcium, which are essential for many cellular processes .
Comparison with Similar Compounds
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid is structurally related to other pyrrole ether antibiotics such as A23187 and cezomycin . These compounds share similar ionophore properties and can transport divalent cations across cell membranes . this compound is unique in its specific cation binding sequence and its ability to transport a broader range of cations compared to other similar compounds .
Properties
CAS No. |
83917-57-1 |
---|---|
Molecular Formula |
C27H32N2O7 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C27H32N2O7/c1-14-8-10-27(11-9-15(2)25(36-27)16(3)24(31)17-5-4-12-28-17)35-20(14)13-21-29-23-19(34-21)7-6-18(30)22(23)26(32)33/h4-7,12,14-16,20,25,28,30H,8-11,13H2,1-3H3,(H,32,33)/t14-,15-,16?,20-,25?,27?/m1/s1 |
InChI Key |
DXLFHVNETQTLLA-QBYXERAJSA-N |
SMILES |
CC1CCC2(CCC(C(O2)C(C)C(=O)C3=CC=CN3)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O |
Isomeric SMILES |
C[C@@H]1CCC2(CC[C@H](C(O2)C(C)C(=O)C3=CC=CN3)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O |
Canonical SMILES |
CC1CCC2(CCC(C(O2)C(C)C(=O)C3=CC=CN3)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O |
Synonyms |
antibiotic X 14885A NRRL 12350 NRRL-12350 X 14885A X-14885A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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